Ethylene Glycol-d6

Description

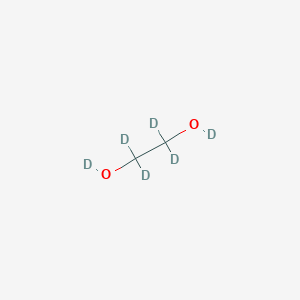

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-UFSLNRCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164570 | |

| Record name | (1,1,2,2-2H4)Ethane-1,2-(2H2)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15054-86-1 | |

| Record name | 1,2-Ethane-1,1,2,2-d4-diol-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15054-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1,2,2-2H4)Ethane-1,2-(2H2)diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015054861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1,2,2-2H4)Ethane-1,2-(2H2)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1,2,2-2H4]ethane-1,2-[2H2]diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Isotopic Purity Determination of Ethylene Glycol-d6

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Ethylene Glycol-d6 (D, 98 atom %), a critical deuterated compound for various applications in research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation.

Synthesis of this compound

The synthesis of this compound (DOCD₂CD₂OD) is most commonly achieved through the hydrolysis of ethylene oxide-d4. This method ensures a high level of deuterium incorporation. An alternative two-step method involving the isotope exchange of glycolic acid has also been reported.[1]

Synthesis via Hydrolysis of Ethylene Oxide-d4

This is the predominant industrial method for producing ethylene glycol and can be adapted for its deuterated analog.[2][3] The process involves the direct hydration of ethylene oxide-d4.

Reaction Scheme:

C₂D₄O + D₂O → DOCD₂CD₂OD

Experimental Protocol:

-

Reaction Setup: A high-pressure reactor equipped with a stirrer, temperature and pressure controls, and an inlet for reactants is required.

-

Reactants: High-purity ethylene oxide-d4 and deuterium oxide (D₂O) are used as starting materials. To maximize the yield of monothis compound and minimize the formation of higher glycols, a significant molar excess of D₂O is typically used.[2]

-

Reaction Conditions: The reaction is generally carried out at elevated temperatures, typically in the range of 150-250°C, and pressures of 30-40 atmospheres.[4] No catalyst is required for the thermal hydrolysis.[2]

-

Procedure:

-

The reactor is charged with the desired amount of deuterium oxide.

-

The D₂O is heated to the reaction temperature.

-

Ethylene oxide-d4 is then introduced into the reactor. The rate of addition should be controlled to maintain the desired reaction temperature and pressure.

-

The reaction mixture is held at the set conditions for a sufficient time to ensure complete conversion of the ethylene oxide-d4.

-

-

Purification:

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Isotopic Purity Determination

The accurate determination of the isotopic purity of this compound is crucial for its application. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Isotopic Purity vs. Chemical Purity

It is important to distinguish between chemical purity and isotopic purity.

-

Chemical Purity: Refers to the percentage of the desired chemical compound in a sample, exclusive of any chemical impurities. Commercial grades of this compound often have a chemical purity of 98% or higher.[5][6]

-

Isotopic Purity (atom % D): Refers to the percentage of deuterium atoms at the labeled positions within the molecule. For this compound, this is typically specified as 98 atom % D.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the qualitative and quantitative analysis of volatile and semi-volatile organic compounds, making it well-suited for the analysis of glycols.[8]

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation and Derivatization:

-

A known amount of the this compound sample is dissolved in a suitable solvent.

-

To improve volatility and chromatographic performance, the sample is derivatized. A common method involves silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

-

An internal standard, such as a deuterated analog of a different glycol (e.g., propylene glycol-d8), should be added for accurate quantification.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for glycol analysis (e.g., DB-5MS).

-

Injection: A split/splitless inlet is typically used.

-

Oven Temperature Program: An appropriate temperature gradient is established to ensure good separation of the analyte from any impurities.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer can be used. Analysis is often performed in the electron impact (EI) ionization mode.

-

Data Acquisition: The mass spectrometer can be operated in full scan mode to identify all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.[10]

-

-

Data Analysis:

-

The isotopic distribution of the derivatized this compound is determined from the mass spectrum.

-

The relative abundances of the molecular ion and its isotopologues (M+1, M+2, etc.) are measured.

-

The isotopic purity is calculated by comparing the observed ion intensities with the theoretical distribution for a given deuterium enrichment.

-

Quantitative Data from GC-MS/MS Analysis of Glycols:

| Analyte | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) |

| Ethylene Glycol | 1.0 µg/mL | 14.2 ng/mL |

| Glyoxal | 0.1 µg/mL | 2.7 ng/mL |

| Glycolic Acid | 500 µg/mL | 623.4 ng/mL |

Data obtained from a validated GC-QqQ-MS/MS method for ethylene glycol and its metabolites.[10]

Diagram of the GC-MS Analysis Workflow:

Caption: Workflow for isotopic purity determination using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a suitable and widely used technique for the analysis of deuterated compounds.[7] It can provide information about the positions of deuterium atoms and the overall isotopic enrichment.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

A small amount of the this compound sample is dissolved in a suitable NMR solvent that does not have signals overlapping with the analyte signals.

-

A quantitative NMR (qNMR) approach can be used by adding a known amount of an internal standard with a well-defined concentration and sharp NMR signals.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Nuclei: Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The presence and integration of any residual proton signals in the ethylene glycol backbone can be used to estimate the degree of deuteration.

-

¹³C NMR: Due to the coupling between carbon and deuterium (C-D), the signals for the deuterated carbons will appear as multiplets (e.g., a triplet for a CD₂ group). The absence or significant reduction of the corresponding singlet for the C-H group indicates high isotopic enrichment.

-

Relaxation Delay: For quantitative analysis, a sufficiently long relaxation delay (D1) should be used to ensure complete relaxation of all nuclei, allowing for accurate integration of the signals.

-

-

Data Analysis:

-

The isotopic purity is determined by comparing the integrals of the residual proton signals to the integral of a known reference signal (either from an internal standard or a non-deuterated part of the molecule, if applicable).

-

In ¹³C NMR, the relative intensities of the signals corresponding to the deuterated and non-deuterated carbons can be used to calculate the isotopic enrichment.

-

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the hydrolysis of deuterated ethylene oxide. The determination of its isotopic purity is a critical quality control step, for which GC-MS and NMR spectroscopy are the methods of choice. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and professionals working with this important deuterated compound. The use of validated analytical methods is essential to ensure the quality and reliability of the material in its intended applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ugr.es [ugr.es]

- 3. researchgate.net [researchgate.net]

- 4. US20080182999A1 - Processes for the production of ethylene oxide and ethylene glycol - Google Patents [patents.google.com]

- 5. Ethylene glycol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-132-5 [isotope.com]

- 6. This compound | Eurisotop [eurisotop.com]

- 7. This compound D 98atom 15054-86-1 [sigmaaldrich.com]

- 8. gcms.cz [gcms.cz]

- 9. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC–QqQ–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of Ethylene Glycol-d6 (deuterated ethylene glycol), a crucial solvent in nuclear magnetic resonance (NMR) spectroscopy and other research applications. The information is presented to assist in experimental design, quality control, and the interpretation of analytical data.

Core Physical and Chemical Properties

This compound, with the chemical formula C₂D₆O₂, is the deuterated analogue of ethylene glycol. Its physical characteristics are similar to its non-deuterated counterpart but with distinct differences owing to the substitution of hydrogen with deuterium.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Reference Temperature |

| Molecular Weight | 68.10 g/mol | N/A |

| Density | 1.220 g/mL | 25 °C |

| Boiling Point | 196-198 °C | 760 mmHg |

| Melting Point | -13 °C | N/A |

| Refractive Index (nD) | 1.431 | 20 °C |

| Vapor Pressure | 0.08 mmHg | Not Specified |

| Vapor Density | 2.1 (vs. air) | Not Specified |

| Flash Point | 110 °C (closed cup) | N/A |

| Quality & Purity Metrics | Value | Notes |

| Isotopic Purity | ≥ 98 atom % D | Routinely monitored for quality control. |

| Chemical Purity | ≥ 99% (CP) | Assessed by methods such as gas chromatography. |

| Water Content | Varies by grade | Typically measured by Karl Fischer titration. |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of this compound is essential for its application, particularly in sensitive techniques like NMR. The following sections detail the principles and methodologies for key experimental procedures, largely based on established standards such as those from ASTM International.

Density Measurement

The density of this compound is typically determined using a pycnometer or a digital density meter, following principles outlined in methods similar to ASTM D891 .

Principle: The method relies on measuring the mass of a precise volume of the liquid.

Methodology:

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The exterior of the pycnometer is carefully dried, and it is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Boiling Point (Distillation Range) Determination

The boiling point, more accurately the distillation range, is determined using methods analogous to ASTM D1078 .

Principle: This method measures the temperature range over which a liquid boils, from the initial boiling point to the dry point.

Methodology:

-

A specified volume of this compound is placed in a distillation flask.

-

The flask is connected to a condenser and a receiving graduate. A calibrated thermometer is positioned to measure the vapor temperature.

-

The flask is heated, and the temperature is recorded when the first drop of condensate falls from the condenser (initial boiling point).

-

Heating is continued, and the temperature is recorded when the last of the liquid evaporates from the bottom of the flask (dry point).

Melting Point Determination

The melting point of deuterated compounds can be determined with high precision using Differential Scanning Calorimetry (DSC).

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak.

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are placed in the DSC instrument.

-

A temperature program is initiated, typically involving cooling the sample to below its expected melting point and then heating at a constant rate (e.g., 2 °C/min).

-

The onset temperature of the melting peak is taken as the melting point.[1]

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through the liquid and is a good indicator of purity. The measurement can be performed using an Abbe refractometer, following principles similar to ASTM D1218 .[2][3]

Principle: The method is based on the measurement of the critical angle of total reflection of a monochromatic light source (typically the sodium D-line at 589.3 nm).[2]

Methodology:

-

The prisms of the Abbe refractometer are cleaned and calibrated with a standard of known refractive index.[2][4]

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).

-

The light source is activated, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Water Content Analysis (Karl Fischer Titration)

The water content in deuterated solvents is a critical quality parameter. Karl Fischer titration is the gold standard for this measurement.[5]

Principle: This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and an alcohol. The endpoint is detected potentiometrically.

Methodology (Volumetric Titration):

-

The titration vessel is filled with a suitable solvent (e.g., methanol-free solvent) and pre-titrated to a dry state with the Karl Fischer reagent.[6]

-

A known mass of this compound is injected into the vessel.[6]

-

The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

-

The volume of titrant consumed is used to calculate the water content.

Chemical and Isotopic Purity Assessment

Gas Chromatography (GC): Chemical purity is often determined by gas chromatography, as outlined in methods like ASTM E202 .[7][8]

Principle: The sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the stationary phase.

Methodology:

-

A small volume of this compound is injected into the gas chromatograph.[7]

-

The components are separated on the column and detected as they elute.

-

The area of the peaks in the resulting chromatogram is proportional to the concentration of each component.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary method for determining the isotopic purity of deuterated solvents.[9][10][11][12]

Principle: The residual proton signal in the ¹H NMR spectrum of the deuterated solvent is compared to a known internal standard or to the ¹³C satellites of the solvent peak to quantify the degree of deuteration.[9]

Methodology:

-

A sample of the this compound is placed in an NMR tube.

-

An internal standard of known concentration may be added.

-

A quantitative ¹H NMR spectrum is acquired.

-

The integral of the residual solvent proton peak is compared to the integral of the standard to determine the concentration of non-deuterated species, and thus the isotopic purity.

Visualizations

Quality Control Workflow for this compound

The following diagram illustrates a typical quality control workflow for ensuring the purity and identity of this compound for research and pharmaceutical applications.

Caption: Quality control workflow for this compound.

This comprehensive guide provides essential technical information on the physical properties of this compound and the methodologies for their determination. For specific applications, it is always recommended to consult the certificate of analysis provided by the supplier.

References

- 1. scielo.br [scielo.br]

- 2. matestlabs.com [matestlabs.com]

- 3. petrolube.com [petrolube.com]

- 4. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 5. gmpinsiders.com [gmpinsiders.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. matestlabs.com [matestlabs.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. researchgate.net [researchgate.net]

- 10. synmr.in [synmr.in]

- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Ethylene Glycol-d6 (CAS: 15054-86-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Ethylene Glycol-d6 (CAS: 15054-86-1), a deuterated analog of ethylene glycol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide covers the physicochemical properties, key applications with detailed experimental protocols, and safety information for this compound.

Physicochemical Properties

This compound, also known as 1,1,2,2-tetradeuterio-1,2-dideuteriooxyethane, is a stable, non-radioactive isotopic form of ethylene glycol.[1] The substitution of hydrogen atoms with deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart. This key difference makes it an ideal internal standard for mass spectrometry-based quantitative analysis and a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 15054-86-1 | [1] |

| Molecular Formula | C₂D₆O₂ (DOCD₂CD₂OD) | [1] |

| Molecular Weight | 68.10 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Density | 1.220 g/mL at 25 °C | |

| Melting Point | -13 °C | |

| Boiling Point | 196-198 °C | |

| Flash Point | 110 °C (closed cup) | |

| Refractive Index (n20/D) | 1.431 | |

| Isotopic Purity | ≥98 atom % D | |

| Vapor Pressure | 0.08 mmHg | |

| Vapor Density | 2.1 (vs air) |

Applications and Experimental Protocols

This compound is primarily utilized in two key analytical techniques: as an internal standard in mass spectrometry and as a solvent in NMR spectroscopy.

Internal Standard for Quantitative Analysis by Mass Spectrometry

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis in mass spectrometry (MS), particularly in complex matrices such as biological fluids.[3] this compound serves as an excellent internal standard for the quantification of ethylene glycol due to its chemical identity and similar physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[4][5]

This protocol provides a general methodology for the quantification of ethylene glycol in human serum using this compound as an internal standard.

Materials:

-

Human serum samples

-

This compound (CAS: 15054-86-1)

-

Ethylene glycol (for calibration standards)

-

Acetonitrile, GC grade

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Microcentrifuge tubes

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a stock solution of ethylene glycol in acetonitrile at a concentration of 1 mg/mL.

-

From the stock solutions, prepare a series of working calibration standards of ethylene glycol at concentrations ranging from 0.1 to 100 µg/mL. Each calibration standard should contain a fixed concentration of this compound (e.g., 10 µg/mL).

-

-

Sample Preparation:

-

To 100 µL of serum sample, control, or calibration standard in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

Derivatization:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Add 50 µL of the derivatizing agent (e.g., BSTFA + 1% TMCS).

-

Cap the tube and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample onto the GC-MS system.

-

GC Conditions (example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to monitor for Ethylene Glycol derivative (e.g., di-TMS): m/z 147, 204

-

Ions to monitor for this compound derivative (e.g., di-TMS): m/z 151, 210

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of ethylene glycol in the samples by interpolating their peak area ratios on the calibration curve.

-

References

An In-depth Technical Guide to the Molecular Weight of Ethylene Glycol-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of Ethylene Glycol-d6, a deuterated form of ethylene glycol. The inclusion of deuterium in place of hydrogen imparts a greater molecular weight, a feature that is leveraged in various scientific applications, including as an NMR solvent and in isotopic tracer studies. This document details the calculation of its molecular weight, outlines a common experimental method for its determination, and discusses its relevance in research and drug development.

Quantitative Data Summary

The molecular and atomic weights pertinent to this compound are summarized in the table below for straightforward reference and comparison.

| Component | Chemical Formula / Symbol | Standard Molecular/Atomic Weight ( g/mol ) | Isotopic Mass (Da) |

| This compound | C₂D₆O₂ | 68.10 - 68.11 | - |

| Carbon-12 | ¹²C | 12.000 | 12.000000 |

| Oxygen-16 | ¹⁶O | 15.999 | 15.994914619 |

| Deuterium | D or ²H | 2.014 | 2.014101777844 |

Detailed Molecular Weight Calculation

The molecular weight of this compound (C₂D₆O₂) is the sum of the atomic weights of its constituent atoms. The chemical formula indicates the presence of two carbon atoms, six deuterium atoms, and two oxygen atoms. For high-precision applications, the masses of the specific isotopes are used.

The calculation is as follows:

-

2 x Atomic Mass of Carbon-12: 2 x 12.000 amu = 24.000 amu

-

6 x Atomic Mass of Deuterium (²H): 6 x 2.0141017926 Da ≈ 12.0846 amu[1]

-

2 x Atomic Mass of Oxygen-16: 2 x 15.994914 Da ≈ 31.9898 amu[2][3][4]

Total Molecular Weight = 24.000 amu + 12.0846 amu + 31.9898 amu = 68.0744 amu

This calculated value is in close agreement with the commonly cited molecular weight of approximately 68.10 g/mol .[1][5][6][7][8] The minor difference can be attributed to the use of average atomic weights versus the precise masses of the isotopes. By definition, the atomic mass of carbon-12 is exactly 12 daltons.[5]

The structural and isotopic composition of this compound is visualized in the following diagram.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of compounds like this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer where it is ionized. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M+).

-

Acceleration: The newly formed ions are then accelerated by an electric field, imparting the same kinetic energy to all ions with the same charge.

-

Mass Analysis: The accelerated ions travel through a magnetic field, which deflects their path. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion. Lighter ions are deflected more than heavier ions.

-

Detection: A detector records the number of ions at each mass-to-charge ratio. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio. The peak corresponding to the molecular ion provides the molecular weight of the compound.

The workflow for this experimental protocol is illustrated below.

Applications in Research and Drug Development

The primary utility of this compound in the scientific community stems from its isotopic purity.

-

NMR Spectroscopy: It is used as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of protons in the solvent prevents interference with the signals from the analyte, allowing for clearer and more accurate spectra of the compound being studied.

-

Isotopic Labeling: In metabolic studies and pharmacokinetic analyses, deuterium-labeled compounds serve as tracers. The heavier isotope can be tracked through biological systems using techniques like mass spectrometry, providing insights into metabolic pathways and drug disposition.

-

Kinetic Isotope Effect Studies: The difference in mass between deuterium and protium (the most common isotope of hydrogen) can lead to different reaction rates. Studying these kinetic isotope effects can help elucidate reaction mechanisms at a molecular level.

The logical relationship between the properties of this compound and its applications is depicted in the following diagram.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxygen-16 - isotopic data and properties [chemlin.org]

- 4. Oxygen-16 - Wikipedia [en.wikipedia.org]

- 5. Carbon-12 - Wikipedia [en.wikipedia.org]

- 6. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 7. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 8. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of Ethylene Glycol-d6, a deuterated isotopologue of ethylene glycol. This document details the physical properties, outlines the experimental protocols for their determination, and presents relevant workflows for its application in research settings.

Physical Properties of this compound

This compound (CAS No: 15054-86-1), also known as ethane-1,2-diol-d6, is a stable, isotopically labeled compound widely used in nuclear magnetic resonance (NMR) spectroscopy as a solvent and as a starting material in the synthesis of other deuterated compounds.[1][2][3][4] Its physical properties are crucial for its proper handling, application, and for the interpretation of experimental results.

The key physical properties of this compound are summarized in the table below. These values are widely cited in chemical literature and supplier specifications.[1][2][5][6][7][8][9]

| Property | Value |

| Boiling Point | 196-198 °C[1][2][5][6][7][8][9] |

| Melting Point | -13 °C[1][2][5][6][7][8][9] |

| Molecular Formula | C₂D₆O₂ |

| Molecular Weight | 68.10 g/mol [5][10] |

| Density | 1.220 g/mL at 25 °C[1][5] |

| Refractive Index | n20/D 1.431[1][2][5][6][7][8] |

Experimental Protocols for Determination of Physical Properties

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow temperature range. The Thiele tube method is a common and effective technique for this determination.[6][8][11][12][13]

Protocol: Melting Point Determination using a Thiele Tube

-

Sample Preparation: A small amount of this compound is solidified by cooling it below its melting point. The solidified sample is then finely crushed into a powder. The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid at the sealed end to a height of 2-3 mm.[11][13]

-

Apparatus Setup: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb. The thermometer and capillary tube assembly are then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) such that the sample and thermometer bulb are immersed in the oil.[11][12]

-

Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner.[11] The design of the Thiele tube promotes convection currents in the oil, ensuring uniform temperature distribution. The sample is observed closely through a magnifying lens as the temperature rises.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-2 °C).[8][12][13] The heating rate should be slow (1-2 °C per minute) near the expected melting point to ensure accuracy.[13]

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The Siwoloboff method is a micro-scale technique suitable for determining the boiling point of small quantities of liquid.[1][5][7]

Protocol: Boiling Point Determination using the Siwoloboff Method

-

Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed into a small test tube (fusion tube).[1]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end downwards. The fusion tube is then attached to a thermometer with the sample level with the thermometer bulb. This assembly is immersed in a heating bath, such as a Thiele tube filled with a suitable oil.[5][6]

-

Heating and Observation: The heating bath is heated gently. As the temperature of the sample increases, dissolved air will be expelled from the capillary tube. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1]

-

Data Recording: The heating is discontinued once a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point.[5] This is the temperature at which the vapor pressure of the sample equals the external atmospheric pressure.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate common workflows and logical relationships involving this compound.

References

- 1. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. Infrared Spectra and Molecular Vibrations of Ethylene Glycol and Deuterated Derivatives | Semantic Scholar [semanticscholar.org]

- 4. ou.edu [ou.edu]

- 5. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. 15054-86-1 CAS MSDS (ETHYLENE GLYCOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. flinnsci.com [flinnsci.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

Isotopic Enrichment of Ethylene Glycol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the isotopic enrichment of Ethylene Glycol-d6 (1,1,2,2-tetradeuterio-1,2-ethanediol-d2). This compound is a valuable deuterated solvent and a key starting material in the synthesis of deuterated compounds for pharmaceutical research, particularly in metabolic and pharmacokinetic studies where isotopic labeling can alter and probe drug metabolism pathways. This document outlines potential synthesis and enrichment strategies, detailed, albeit inferred, experimental protocols, and methods for purification and analysis.

Overview of Enrichment Strategies

The isotopic enrichment of ethylene glycol to yield this compound, with deuterium at all six positions (four on the carbon backbone and two on the hydroxyl groups), can be achieved through several synthetic pathways. The most common approaches involve the use of deuterated precursors followed by chemical transformation, or through direct hydrogen-deuterium (H-D) exchange reactions on a suitable substrate. Commercially available this compound typically boasts an isotopic purity of 98 atom % D or higher.[1][2][3][4][5][6][7][8]

This guide will focus on three primary plausible methods for which procedural information can be constructed from existing literature:

-

Reduction of Deuterated Oxalic Acid: This approach utilizes a fully deuterated C2 precursor, oxalic acid-d2, which is then reduced to this compound.

-

Hydration of Deuterated Ethylene Oxide: The ring-opening of ethylene oxide-d4 with heavy water provides a direct route to this compound.

Comparative Data of Enrichment Methods

The following table summarizes the key quantitative parameters for the discussed enrichment strategies. It is important to note that the data for the "Two-Step Synthesis via Isotope Exchange of Glycolic Acid" and "Reduction of Deuterated Oxalic Acid" are largely inferred based on typical yields and purities of similar well-established deuteration and reduction reactions, given the absence of specific literature data for this compound synthesis via these exact routes. The data for the "Hydration of Deuterated Ethylene Oxide" is based on the high efficiency of the ring-opening reaction.

| Method | Starting Materials | Key Reagents | Typical Yield (%) | Isotopic Purity (atom % D) | Key Advantages | Key Disadvantages |

| Two-Step Synthesis via Isotope Exchange of Glycolic Acid | Glycolic Acid, D₂O | Base or Acid Catalyst, Reducing Agent (e.g., LiAlD₄) | 70-85 (inferred) | > 98 (inferred) | Potentially cost-effective starting material. | Multi-step process; requires handling of strong reducing agents. |

| Reduction of Deuterated Oxalic Acid | Oxalic Acid-d₂, D₂O | Reducing Agent (e.g., LiAlD₄, B₂D₆) | 80-95 (inferred) | > 99 (dependent on precursor) | High potential for achieving very high isotopic purity. | Deuterated oxalic acid can be expensive. |

| Hydration of Deuterated Ethylene Oxide | Ethylene Oxide-d₄, D₂O | Acid or Base Catalyst | > 95 | > 99 (dependent on precursors) | High yield and atom economy. | Ethylene oxide-d₄ is a gas and requires specialized handling. |

Experimental Protocols

Method 1: Two-Step Synthesis via Isotope Exchange of Glycolic Acid (Inferred Protocol)

This protocol is a plausible reconstruction based on the title of the 1992 paper by Bayerl et al. and general principles of H-D exchange and carboxylic acid reduction.[9][13][14][15]

Step 1: Deuteration of Glycolic Acid

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve glycolic acid in an excess of heavy water (D₂O).

-

Catalysis: Add a catalytic amount of a suitable base (e.g., NaOD) or acid (e.g., D₂SO₄) to facilitate the H-D exchange of the hydroxyl and α-hydrogens.

-

Reaction: Heat the mixture to reflux for an extended period (24-48 hours) to ensure complete exchange. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of glycolic acid.

-

Isolation: After the reaction is complete, neutralize the catalyst. Remove the D₂O under reduced pressure to obtain deuterated glycolic acid (Glycolic acid-d₄). The D₂O can be recovered and purified for reuse.

Step 2: Reduction of Deuterated Glycolic Acid

-

Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether or tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel, condenser, and stirrer.

-

Addition: Dissolve the Glycolic acid-d₄ from Step 1 in anhydrous THF and add it dropwise to the LiAlD₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the slow, sequential addition of D₂O, followed by a 15% NaOD solution in D₂O, and finally more D₂O.

-

Extraction: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the filtrate and washes, dry over anhydrous magnesium sulfate, and remove the solvent by distillation to yield crude this compound.

Method 2: Reduction of Deuterated Oxalic Acid

This method leverages the direct reduction of a fully deuterated C2 precursor.

-

Preparation: In a dry, inert atmosphere, prepare a suspension of a strong deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Addition of Deuterated Oxalic Acid: Slowly add a solution of anhydrous oxalic acid-d₂ in dry THF to the reducing agent suspension at a controlled temperature (typically 0 °C to start).

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to drive the reduction to completion.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of D₂O to decompose any excess reducing agent. This is followed by the addition of a base (e.g., NaOD in D₂O) to precipitate the aluminum salts.

-

Isolation: The solid precipitate is removed by filtration, and the organic filtrate containing the this compound is collected. The solvent is removed under reduced pressure to yield the crude product.

Method 3: Hydration of Deuterated Ethylene Oxide

This method involves the acid or base-catalyzed ring-opening of ethylene oxide-d₄ with heavy water.[16]

-

Setup: In a pressure-resistant reaction vessel, place a measured amount of heavy water (D₂O).

-

Catalyst: Add a catalytic amount of a strong acid (e.g., D₂SO₄) or a strong base (e.g., NaOD).

-

Addition of Ethylene Oxide-d₄: Cool the vessel and carefully introduce a known quantity of ethylene oxide-d₄ gas.

-

Reaction: Seal the vessel and heat it to a temperature that facilitates the ring-opening reaction (typically 50-70 °C). The reaction is usually complete within a few hours.

-

Neutralization and Isolation: After cooling, neutralize the catalyst. The excess D₂O can be removed by distillation. The resulting this compound can then be purified by fractional distillation under reduced pressure.

Purification and Analysis

Purification:

Crude this compound obtained from any of the above methods can be purified by fractional distillation under reduced pressure to remove any non-volatile impurities and residual solvents.

Analysis:

-

Isotopic Purity Determination: The isotopic enrichment of the final product is typically determined by:

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the relative abundance of the different isotopologues of ethylene glycol, allowing for a precise calculation of the deuterium incorporation.[17][18][19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence or significant reduction of proton signals in the ¹H NMR spectrum provides a qualitative measure of deuteration.

-

²H (Deuterium) NMR: This is a powerful technique for directly observing the deuterium nuclei and can be used for quantitative determination of deuterium enrichment at each position in the molecule.[1][11]

-

-

-

Chemical Purity: The chemical purity of the this compound can be assessed by standard analytical techniques such as Gas Chromatography (GC) or ¹³C NMR.

Visualized Workflows

The following diagrams illustrate the generalized experimental workflows for the described enrichment methods.

Caption: Workflow for the Two-Step Synthesis of this compound.

Caption: Workflow for the Reduction of Deuterated Oxalic Acid.

Caption: Workflow for the Hydration of Deuterated Ethylene Oxide.

Conclusion

The isotopic enrichment of ethylene glycol to produce this compound is a critical process for the synthesis of deuterated compounds used in advanced research, particularly in the pharmaceutical industry. While several synthetic routes are plausible, the choice of method will depend on the availability and cost of the deuterated starting materials, as well as the desired final isotopic purity. The methods outlined in this guide, although based in part on inferred protocols, provide a solid foundation for researchers and scientists to develop robust and efficient procedures for the synthesis of this important deuterated molecule. Careful purification and rigorous analysis by mass spectrometry and NMR spectroscopy are essential to ensure the high quality of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Selective oxidation of alcohol- d 1 to aldehyde- d 1 using MnO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05405H [pubs.rsc.org]

- 5. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethylene glycol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-132-5 [isotope.com]

- 7. Ethylene glycol-d{6}, 98% (Isotopic) 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 8. Cambridge Isotope Laboratories this compound (D, 98%), 5 G, 15054-86-1, | Fisher Scientific [fishersci.com]

- 9. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01805E [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 16. globallcadataaccess.org [globallcadataaccess.org]

- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. almacgroup.com [almacgroup.com]

- 19. researchgate.net [researchgate.net]

- 20. Quantitation of diethylene glycol and its metabolites by gas chromatography mass spectrometry or ion chromatography mass spectrometry in rat and human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to High-Purity Ethylene Glycol-d6 for Researchers and Drug Development Professionals

Introduction

Ethylene Glycol-d6 (deuterated ethylene glycol) is a stable, non-radioactive isotopic analog of ethylene glycol where the six hydrogen atoms are replaced with deuterium. This seemingly subtle alteration imparts a significant kinetic isotope effect, making it a valuable tool in various scientific disciplines, particularly in drug discovery and development. Its primary applications lie in its use as a tracer in metabolic studies, as an internal standard in analytical chemistry, and as a building block in the synthesis of deuterated molecules to investigate and modify pharmacokinetic profiles. This guide provides an in-depth overview of the commercial sources, quality specifications, analytical methodologies, and key applications of high-purity this compound.

Commercial Sources and Specifications of High-Purity this compound

A number of reputable chemical suppliers offer high-purity this compound. The quality and specifications can vary between suppliers, so it is crucial for researchers to select a product that meets the stringent requirements of their applications. Below is a summary of offerings from prominent vendors.

| Supplier | Product Number(s) | Isotopic Purity (atom % D) | Chemical Purity (%) | Key Applications Noted |

| Sigma-Aldrich (Merck) | 530549, others | ≥ 98[1] | ≥ 99 (CP)[1] | NMR solvent, starting material for synthesis[1] |

| Cambridge Isotope Laboratories, Inc. | DLM-132 | ≥ 98[2] | ≥ 98[2] | NMR Solvents[2] |

| C/D/N Isotopes Inc. | D-1155 | 98[3] | - | General deuterated compounds |

| Thermo Scientific (Alfa Aesar) | 42288 | 98 (Isotopic)[4] | - | Synthetic materials, chemical research[4] |

| Krackeler Scientific, Inc. (distributor for Aldrich) | 530549 | 98 atom % D[5] | 99% (CP)[5] | NMR solvent, starting material for synthesis[5] |

| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | DLM-132-5 | 98%[6] | 98%[6] | General deuterated compounds |

Note: "CP" denotes chemically pure. Isotopic and chemical purity levels are typical and may vary by lot. Researchers should always consult the Certificate of Analysis (CoA) for specific batch data.

Experimental Protocols for Quality Assurance

Ensuring the purity and isotopic enrichment of this compound is paramount for the integrity of experimental results. The following are detailed methodologies for key quality control experiments.

Determination of Isotopic Purity by Quantitative NMR (qNMR) Spectroscopy

Objective: To accurately determine the deuterium enrichment of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a suitable, non-deuterated solvent (e.g., DMSO) containing a certified internal standard of known concentration. The internal standard should have a resonance that is well-resolved from the analyte signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 7 times the longest spin-lattice relaxation time (T1) of the signals of interest to allow for full magnetization recovery.[7]

-

Use a calibrated 90° pulse.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate the residual proton signals of this compound and the signal of the internal standard.

-

The isotopic purity (atom % D) is calculated based on the relative integrals of the residual proton signals in the deuterated solvent compared to the known concentration of the internal standard.

-

Determination of Chemical Purity and Impurities by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the chemical purity of this compound and identify and quantify any organic impurities.

Methodology:

-

Instrumentation and Columns:

-

Sample and Standard Preparation:

-

Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or water).

-

Prepare a series of calibration standards of non-deuterated ethylene glycol and any expected impurities (e.g., diethylene glycol, triethylene glycol) in the same solvent.

-

-

GC-FID Conditions (based on ASTM D4291-04 modifications): [9]

-

Injector: Split/splitless or on-column, with a split ratio of, for example, 20:1.

-

Injector Temperature: Typically 250 °C.

-

Oven Program: An initial temperature of around 100 °C held for 1 minute, then ramped at 10 °C/min to 250 °C and held for 4 minutes.[9]

-

Detector Temperature: Typically 275 °C.

-

Carrier Gas: Helium or hydrogen with a constant flow rate.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram based on the retention times of the standards.

-

Quantify the impurities by comparing their peak areas to the calibration curves.

-

The chemical purity is calculated by subtracting the percentage of all identified impurities from 100%.

-

Determination of Water Content by Karl Fischer Titration

Objective: To accurately measure the water content in this compound, as water can be a significant impurity.

Methodology:

-

Instrumentation:

-

A volumetric or coulometric Karl Fischer titrator. Volumetric is suitable for water content above 0.1%, while coulometric is used for lower levels.[11]

-

-

Reagents:

-

Karl Fischer reagent (one-component or two-component).

-

Anhydrous methanol or a suitable solvent for dissolving the sample.

-

-

Procedure (Volumetric Titration):

-

Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

-

Accurately weigh and inject a known amount of the this compound sample into the titration vessel.

-

Titrate the sample with the Karl Fischer reagent to the endpoint. The instrument will automatically determine the volume of titrant used.

-

-

Calculation:

-

The water content is calculated based on the volume of titrant consumed and the known titer of the Karl Fischer reagent. The result is typically expressed as a percentage or in parts per million (ppm).

-

Applications in Drug Development and Research

The kinetic isotope effect (KIE) is the cornerstone of the utility of deuterated compounds in drug development. The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.[12] This can have profound effects on a drug's pharmacokinetic profile.

The Role of this compound in ADME/DMPK Studies

This compound and other deuterated compounds are instrumental in Absorption, Distribution, Metabolism, and Excretion (ADME) or Drug Metabolism and Pharmacokinetics (DMPK) studies.[13][14] They can be used as tracers to elucidate metabolic pathways without the need for radioactive labeling. By comparing the metabolic fate of a deuterated compound to its non-deuterated counterpart, researchers can identify sites of metabolism and the impact of deuteration on metabolic stability.[15]

Visualizing Workflows and Pathways

Logical Workflow for Utilizing Deuterated Compounds in Drug Discovery

The following diagram illustrates a typical workflow for the integration of deuterated compounds, such as those synthesized from this compound, into the drug discovery process.

Caption: Workflow for the use of deuterated compounds in drug discovery.

Metabolic Pathway of Ethylene Glycol

Understanding the metabolic pathway of ethylene glycol is crucial for interpreting studies where it or its deuterated analog is used. The primary pathway involves oxidation by alcohol dehydrogenase.

Caption: Metabolic pathway of ethylene glycol.

Conclusion

High-purity this compound is an indispensable tool for researchers in the pharmaceutical industry and academia. Its utility in elucidating metabolic pathways, improving the pharmacokinetic properties of drug candidates, and serving as a reliable internal standard underscores its importance. A thorough understanding of its commercial sources, quality specifications, and the analytical methods for its characterization is essential for its effective and reliable use in research and development. By leveraging the kinetic isotope effect, scientists can gain deeper insights into drug metabolism and design safer and more effective therapeutics.

References

- 1. 氘代乙二醇-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethylene glycol-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Ethylene glycol-d{6}, 98% (Isotopic) 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 5. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 6. This compound | Eurisotop [eurisotop.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. shimadzu.com [shimadzu.com]

- 10. s4science.at [s4science.at]

- 11. Karl Fischer water content titration - Scharlab [scharlab.com]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Ethylene Glycol-d6 safety data sheet (SDS) information

An In-depth Technical Guide on the Safety of Ethylene Glycol-d6

This guide provides comprehensive safety information for this compound (CAS: 15054-86-1), a deuterated form of ethylene glycol.[1][2] While this document focuses on the deuterated compound, safety and toxicity data are often derived from studies on its non-deuterated counterpart, Ethylene Glycol (CAS: 107-21-1), due to their chemical similarity. This information is crucial for researchers, scientists, and professionals in drug development who may use this compound as an NMR solvent or a starting material in synthesis.[2]

Chemical and Physical Properties

This compound is a clear, colorless, and viscous liquid.[3] Its physical and chemical properties are summarized in the table below. Understanding these properties is the first step in ensuring safe handling and storage.

| Property | Value |

| Molecular Formula | C₂D₆O₂ or DOCD₂CD₂OD |

| Molecular Weight | 68.10 g/mol [1][2][4] |

| Physical State | Liquid[2][3] |

| Appearance | Clear, colorless, syrupy liquid[3][5] |

| Odor | Odorless[3] |

| Density | 1.220 g/mL at 25 °C[6] |

| Melting Point | -13 °C[2] |

| Boiling Point | 196-198 °C[2] |

| Flash Point | 110 °C (230 °F) - closed cup[6][7] |

| Vapor Pressure | 0.08 mmHg at 25 °C[6] |

| Vapor Density | 2.1 (vs air)[6] |

| Solubility | Miscible with water[8] |

| Autoignition Temperature | 398 °C[9] |

Toxicological Information

Ethylene glycol is harmful if swallowed and may cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[6][7][10] The primary route of serious exposure is ingestion.[11][12]

Acute Toxicity Data (for Ethylene Glycol)

| Route | Type | Value | Species |

| Oral | LD50 | 4700 mg/kg | Rat[13] |

| Oral | LD50 | 5500 mg/kg | Mouse[13] |

| Oral | LD50 | 6610 mg/kg | Guinea pig[13] |

| Dermal | LD50 | >3500 mg/kg | Mouse[14] |

| Inhalation (Vapor) | LC50 | >200 mg/m³ (4 hours) | Rat[13] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of the test population.

Experimental Protocols for Toxicity Assessment

While the specific protocols for the data cited are not detailed in the SDS, the methodologies for determining values like LD50 generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Oral LD50 Determination (e.g., OECD Guideline 423):

-

Animal Selection: A specific strain of laboratory animal (e.g., Wistar rats) is chosen. The animals are typically young, healthy adults of a specified weight range.

-

Dosing: The test substance is administered by gavage in graduated doses to several groups of animals. A control group receives the vehicle (e.g., water) only.

-

Observation: The animals are observed for a set period, typically 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.

-

Necropsy: All animals that die during the observation period and all surviving animals at the end of the period are subjected to a gross necropsy.

-

Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods are then used to calculate the LD50 value, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Hazard Identification and Safety Classifications

This compound is classified as a hazardous substance. The hazard classifications and statements provide a summary of the potential dangers.

| Classification System | Code | Description |

| GHS Hazard Statements | H302 | Harmful if swallowed[6][7] |

| H373 | May cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed[6][7][14] | |

| GHS Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapours/spray[6][7] |

| P264 | Wash hands thoroughly after handling[6][7][9] | |

| P270 | Do not eat, drink or smoke when using this product[6][7][9] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[6][7] | |

| P314 | Get medical advice/attention if you feel unwell[6][7] | |

| P501 | Dispose of contents/container in accordance with local regulations[6][7] | |

| Signal Word | Warning[6][7] | |

| Storage Class Code | 10 | Combustible liquids[6][7] |

SDS Information Workflow

The following diagram illustrates the logical flow of information and actions as presented in a typical Safety Data Sheet, from initial hazard identification to final disposal.

Caption: Logical workflow of key safety data sheet information.

Exposure Controls and Personal Protection

To minimize exposure, proper engineering controls and personal protective equipment (PPE) are essential.

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to keep airborne concentrations below exposure limits.[13][15] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses or chemical splash goggles.[15]

-

Skin Protection: Use impervious gloves (e.g., nitrile or butyl rubber) and a lab coat or protective apron.[15][16]

-

Respiratory Protection: Generally not required under normal conditions with adequate ventilation. If the material is heated or sprayed, an approved vapor respirator may be necessary.[13]

-

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16] Seek immediate medical attention and call a poison control center.[9][11] The single lethal dose for an adult human is estimated to be about 100 mL.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[13][16] Seek medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[13] Seek medical attention if irritation persists.

Handling, Storage, and Accidental Release

Proper procedures for handling, storage, and spill response are vital for safety.

-

Handling: Avoid contact with skin and eyes and do not breathe vapors.[13] Wash hands thoroughly after handling.[9] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[13][15]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[15][17] Protect from direct sunlight and moisture, as the material is hygroscopic.[9][17]

-

Accidental Release Measures:

-

Small Spills: Absorb the spill with an inert, non-combustible material like sand or earth.[15] Place the material in a sealed container for proper disposal.[13]

-

Large Spills: Evacuate the area. Eliminate all ignition sources.[13] Contain the spill by diking to prevent entry into sewers or waterways.[13][16] Wear full protective equipment, including respiratory protection.[15]

-

Fire-Fighting Measures

This compound is a combustible liquid.[7][9]

-

Suitable Extinguishing Media: Use "alcohol" resistant foam, dry chemical, carbon dioxide (CO₂), or water spray.[12][15]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[16] Heating containers can cause them to rupture violently.[18] Hazardous combustion products include carbon monoxide and carbon dioxide.[15]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15]

References

- 1. scbt.com [scbt.com]

- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 3. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylene glycol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-132-5 [isotope.com]

- 5. ETHYLENE GLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 氘代乙二醇-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 7. エチレングリコール-d6, 98 原子 D DOCD2CD2OD [sigmaaldrich.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Ethylene Glycol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. chemfax.com [chemfax.com]

- 11. leap.epa.ie [leap.epa.ie]

- 12. Ethylene Glycol: Systemic Agent | NIOSH | CDC [cdc.gov]

- 13. nano.pitt.edu [nano.pitt.edu]

- 14. carlroth.com [carlroth.com]

- 15. louisville.edu [louisville.edu]

- 16. rcilabscan.com [rcilabscan.com]

- 17. redriver.team [redriver.team]

- 18. htpchem.com [htpchem.com]

Solubility Profile of Ethylene Glycol-d6 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethylene Glycol-d6 in a variety of common laboratory solvents. Understanding the solubility characteristics of this deuterated compound is crucial for its application in NMR-based research, as a tracer in metabolic studies, and in the synthesis of deuterated molecules.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for ethylene glycol in a range of common laboratory solvents.

Table 1: Mutual Solubility of Ethylene Glycol in Organic Solvents at Room Temperature (22 ± 2 °C)

This table presents quantitative data on the mutual solubility of ethylene glycol and various organic solvents, as determined by gas chromatography (GC) and ¹H NMR.[1]

| Solvent | Solubility of Ethylene Glycol in Solvent (% w/w) | Solubility of Solvent in Ethylene Glycol (% w/w) |

| Chloroform (CHCl₃) | > 5% | High |

| Benzene (C₆H₆) | < 5% | 38.2% (GC), 3.9% (NMR) |

| 1,2-Dichloroethane (C₂H₄Cl₂) | ~ 0% | Moderate |

| n-Hexane (C₆H₁₄) | ~ 0% | Low |

| Cyclohexane (C₆H₁₂) | ~ 0% | Low |

| Carbon Tetrachloride (CCl₄) | ~ 0% | Low |

Note: Discrepancies in the solubility of benzene in ethylene glycol as measured by GC and NMR have been reported, potentially due to measurement artifacts in the GC method.[1]

Table 2: Qualitative Solubility of Ethylene Glycol in Common Laboratory Solvents

This table provides a qualitative overview of the solubility of ethylene glycol in a broader range of solvents, compiled from various sources.

| Solvent Category | Solvent | Solubility / Miscibility |

| Polar Protic | Water (H₂O) | Miscible in all proportions |

| Methanol (CH₃OH) | Miscible | |

| Ethanol (C₂H₅OH) | Miscible | |

| Acetic Acid (CH₃COOH) | Soluble | |

| Polar Aprotic | Acetone ((CH₃)₂CO) | Miscible |

| Ethyl Acetate (CH₃COOC₂H₅) | Soluble[2] | |

| Tetrahydrofuran (THF) | Soluble[2] | |

| Dioxane (C₄H₈O₂) | Soluble[2] | |

| Dichloromethane (CH₂Cl₂) | Miscible[2] | |

| Non-Polar | Diethyl Ether ((C₂H₅)₂O) | Slightly miscible[2] |

| Toluene (C₇H₈) | Not miscible[2] | |

| Hexanes (C₆H₁₄) | Not miscible[2] |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following sections detail the methodologies commonly employed for liquid-liquid and solid-liquid solubility measurements.

Determination of Mutual Solubility of Two Liquids

This protocol is suitable for determining the mutual solubility of this compound and another liquid solvent.

Principle: Two immiscible or partially miscible liquids are mixed, allowed to equilibrate, and the composition of each phase is then determined analytically.

Apparatus and Reagents:

-

Glass vials with tight-fitting caps

-

Vortex mixer or shaker

-

Centrifuge

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID or TCD) or an NMR spectrometer

-

This compound

-

Solvent of interest

-

Internal standard (for GC analysis)

Procedure:

-

Sample Preparation: In a glass vial, combine equal volumes of this compound and the solvent of interest.

-

Equilibration: Tightly cap the vial and vigorously agitate the mixture using a vortex mixer or shaker for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

-

Phase Separation: Allow the mixture to stand undisturbed until two distinct liquid phases are formed. To ensure complete separation, the vial can be centrifuged.

-

Sampling: Carefully extract a known volume from the center of each liquid phase using a microsyringe, taking care not to disturb the interface.

-

Analysis by Gas Chromatography (GC):

-

Prepare a series of calibration standards of known concentrations of this compound in the solvent and vice versa.

-

Inject the samples from each phase and the calibration standards into the GC.

-

Quantify the concentration of the dissolved component in each phase by comparing the peak areas to the calibration curve.

-

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare samples for NMR analysis by dissolving a known amount of each phase in a suitable deuterated NMR solvent (e.g., chloroform-d or DMSO-d6).

-

Acquire ¹H NMR spectra for each sample.

-

Determine the molar ratio of the two components in each phase by integrating the characteristic peaks of each compound.

-

Shake-Flask Method for Solubility Determination

This is a widely accepted method for determining the equilibrium solubility of a solute in a solvent.[3]

Principle: An excess amount of the solute is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the solute concentration.

Apparatus and Reagents:

-

Erlenmeyer flasks with stoppers or screw-cap vials

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Spectrophotometer (UV-Vis or other) or HPLC system

-

This compound

-

Solvent of interest

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath. Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Remove the flask from the shaker and allow the undissolved solute to settle. For finer particles, centrifugation of an aliquot of the suspension may be necessary.[3]

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved solute. The filter material should be chemically inert to the solvent and not absorb the solute.[3]

-

Quantification:

-

Prepare a series of standard solutions of this compound in the solvent at known concentrations.

-

Dilute the filtered saturated solution as necessary to bring its concentration within the linear range of the analytical method.

-

Analyze the diluted sample and the standard solutions using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.